1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetyl-6-methylpyridine with appropriate reagents to introduce the hydroxy group at the 6th position. This can be done using selective oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available precursors such as 2-acetyl-6-methylpyridine. The synthesis involves steps like alkylation, oxidation, and purification to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols.
Scientific Research Applications
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methylpyridine: Similar in structure but lacks the hydroxy group at the 6th position.
6-Acetyl-2-methylpyridine: Another derivative with different substitution patterns on the pyridine ring.
1-(6-Methylpyridin-2-yl)ethanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-acetyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)9-8(11)4-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
JTVUDKZRVLGKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.